N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-14-20(29-22(23-14)16-6-4-3-5-7-16)21(27)24-17-10-8-15(9-11-17)18-12-13-19(28-2)26-25-18/h3-13H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHDFAQZXPYQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action, highlighting its therapeutic potential in various fields.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Pyridazine Substitution : The introduction of the 6-methoxypyridazine moiety is achieved via electrophilic aromatic substitution.
- Final Coupling : The final compound is formed by coupling the thiazole with the pyridazine derivative under controlled conditions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Thiazole compounds can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation. They often interact with proteins involved in these pathways, such as Bcl-2 and caspases, leading to increased cell death in tumor cells .
- Case Studies : In vitro studies using human cancer cell lines (e.g., HT-1080 fibrosarcoma) have shown that thiazole derivatives possess selective cytotoxicity against cancer cells while sparing normal cells . IC50 values for some derivatives have been reported as low as 1.61 µg/mL, indicating potent activity .
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties:
- Broad Spectrum Efficacy : Compounds similar to this compound have shown efficacy against both gram-positive and gram-negative bacteria, as well as fungal strains .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and proliferation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives may induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways .
Comparative Analysis
A comparative analysis of similar compounds reveals that structural modifications significantly influence biological activity. For example:
| Compound | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Thiazole derivative with methoxy group | IC50 = 1.61 µg/mL | Effective against E. coli |
| Compound B | Thiazole derivative without methoxy group | IC50 = >100 µg/mL | Limited activity |
This table illustrates how the presence of specific functional groups (like methoxy) can enhance biological efficacy.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Its unique structure allows it to be explored in drug discovery, particularly for:
Anticancer Activity :
Research indicates that derivatives of thiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, similar thiazole compounds have demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HepG2 and MDA-MB-231 .
Mechanism of Action :
The mechanism involves binding to specific receptors or enzymes, modulating their activity to induce apoptosis in cancer cells. This interaction can lead to the inhibition of tumor growth and metastasis.
Biological Research
In biological studies, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide serves as a valuable probe for:
Enzyme Interaction Studies :
The compound can be utilized to study enzyme kinetics and binding affinities, providing insights into metabolic pathways and potential drug targets.
Receptor Binding Studies :
It can be employed to assess the binding characteristics of receptors involved in various physiological processes, aiding in the understanding of receptor-ligand interactions.
Industrial Applications
In the industrial sector, this compound has potential applications in the production of specialty chemicals and materials due to its unique chemical properties. Its synthesis can be optimized for large-scale production using continuous flow reactors, enhancing efficiency and yield.
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 15 | |
| Anticancer | MDA-MB-231 | 12 | |
| Enzyme Inhibition | Various Enzymes | Varies | |
| Receptor Binding | Specific Receptors | Varies |
Case Studies
-
Cytotoxicity Evaluation :
A study evaluated the cytotoxic effects of thiazole derivatives on HepG2 and MDA-MB-231 cells. The findings indicated that these compounds could significantly inhibit cell growth, suggesting their potential as anticancer agents . -
Enzyme Interaction Analysis :
Another research project focused on the interaction of similar thiazole compounds with specific enzymes involved in cancer metabolism. The results highlighted the ability of these compounds to modulate enzyme activity, which could lead to new therapeutic strategies .
Comparison with Similar Compounds
Dasatinib (N-(2-Chloro-6-Methylphenyl)-2-[[6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide)
Structural Similarities and Differences :
Pharmacokinetic and Pharmacodynamic Insights :
- Solubility : The methoxypyridazine group in the target compound may enhance aqueous solubility compared to dasatinib’s hydrophobic chloro-methylphenyl group .
- Metabolism : Dasatinib’s hydroxyethyl piperazine moiety is susceptible to oxidative metabolism, whereas the methoxy group in the target compound might confer metabolic stability .
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide
Structural Comparison :
- Core : Shared 1,3-thiazole-5-carboxamide.
- Substituents : The dichlorophenyl group in this compound vs. the methoxypyridazinylphenyl group in the target compound.
Functional Implications :
Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide)
Structural Contrast :
Clinical Relevance :
- The target compound’s structure may circumvent imatinib resistance mechanisms associated with BCR-ABL mutations .
Q & A
(Basic) What are the optimal reaction conditions for synthesizing this compound with high yield and purity?
Methodological Answer:
Synthesis requires multi-step optimization:
-
Coupling Reactions: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link pyridazine and thiazole moieties. Solvents like DMF or THF at 80–100°C improve coupling efficiency .
-
Carboxamide Formation: Activate the carboxylic acid group with EDCI/HOBt in dichloromethane, followed by amine coupling at 0–25°C to minimize side reactions .
-
Critical Parameters:
Parameter Optimal Range Impact on Yield/Purity Temperature 80–100°C (coupling) Higher yields Solvent DMF or THF Enhanced solubility Catalyst Pd(PPh₃)₄ Reduced by-products Purity is confirmed via HPLC (>95%) and NMR .
(Basic) Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
A combination of techniques ensures accurate characterization:
- ¹H/¹³C NMR: Assign peaks to verify methoxy (δ 3.8–4.0 ppm), pyridazine (δ 8.1–8.5 ppm), and thiazole protons (δ 7.2–7.6 ppm). Overlap regions require 2D NMR (HSQC, HMBC) .
- IR Spectroscopy: Confirm carboxamide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~3050 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) with <2 ppm error .
(Advanced) How can computational methods predict biological targets and binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases, GPCRs). Prioritize targets with conserved hydrogen-bonding residues (e.g., ATP-binding pockets) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
- Validation: Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
(Advanced) How should researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
Discrepancies often arise from assay conditions:
- Control Variables: Standardize cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times .
- Dose-Response Curves: Use 8–12 concentration points to calculate EC₅₀/IC₅₀. Replicate experiments (n ≥ 3) to assess statistical significance .
- Mechanistic Studies: Perform kinase profiling or thermal shift assays to confirm target engagement .
(Advanced) What strategies enhance pharmacological efficacy through structural modifications?
Methodological Answer:
- SAR Focus:
- Pyridazine Ring: Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Thiazole Substituents: Replace 4-methyl with bulkier groups (e.g., cyclopropyl) to enhance target affinity .
- Prodrug Design: Add ester groups to carboxamide for improved bioavailability, followed by enzymatic cleavage studies .
(Advanced) How to evaluate compound stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; >90% integrity indicates suitability for in vivo studies .
- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor. Calculate half-life (t₁/₂ > 60 mins preferred) .
- Photodegradation: Expose to UV-Vis light (300–800 nm) and quantify degradation products using HPLC-DAD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
